An In-depth Technical Guide to N-(9H-Fluoren-9-ylidene)aniline

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Compound of Interest

Compound Name: N-(9H-Fluoren-9-ylidene)aniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-(9H-Fluoren-9-ylidene)aniline**, a significant chemical compound with applications in materials science and as a core structure in medicinal chemistry. This document details its chemical identity, synthesis, structural properties, and its relevance in research and development, particularly within the pharmaceutical industry.

Chemical Identity

• Common Name: N-(9H-Fluoren-9-ylidene)aniline

• IUPAC Name: N-(9H-fluoren-9-ylidene)aniline

CAS Number: 10183-82-1[1]

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C19H13N	
Molecular Weight	255.3 g/mol	[1]
InChI Key	MNOGPVWPYUOUEJ- UHFFFAOYSA-N	[1]



Synthesis and Experimental Protocols

The primary method for synthesizing **N-(9H-Fluoren-9-ylidene)** aniline is the condensation reaction between 9-fluorenone and aniline.[1] This reaction is a classic example of imine formation, also known as a Schiff base formation, where the carbonyl group of the ketone reacts with the primary amine, eliminating a water molecule to form a C=N double bond.[1]

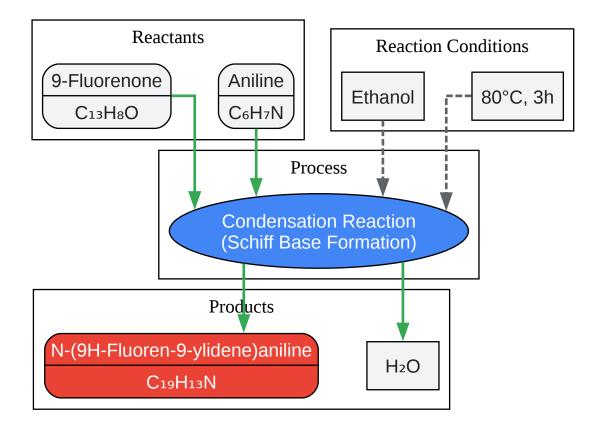
Experimental Protocol: Synthesis of N-(9H-Fluoren-9-ylidene)aniline

This protocol is a generalized procedure based on the synthesis of 9-fluorenone Schiff bases. [2]

- Materials:
 - 9-fluorenone (1.0 mole equivalent)
 - Aniline (4.5 mole equivalent)
 - Ethanol
- Procedure:
 - In a 250 mL reaction flask, dissolve 1.0 mole equivalent of 9-fluorenone in 100 mL of ethanol to form a clear solution.
 - In a separate beaker, prepare a solution of 4.5 mole equivalents of aniline in ethanol.
 - Add the aniline solution to the 9-fluorenone solution in the reaction flask.
 - Heat the reaction mixture gradually to 80°C and maintain this temperature for approximately 3 hours.[2]
 - Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of Chloroform:Methanol (9:1).[2]
 - Upon completion, cool the reaction mixture to 0-5°C and stir for 30 minutes to facilitate precipitation.[2]



 Filter the resulting solid precipitate, wash with chilled ethanol, and dry under vacuum at 55°C.[2]



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Caption: Synthesis workflow for N-(9H-Fluoren-9-ylidene)aniline.

Structural Characteristics

The fluorene moiety in **N-(9H-Fluoren-9-ylidene)aniline** and its derivatives is noted for being essentially planar.[1][3] Detailed crystallographic studies on analogous compounds, such as N-(9H-Fluoren-9-ylidene)-4-methylaniline, provide insight into the structural parameters of this class of molecules.

Table 2: Representative Crystallographic Data for N-(9H-Fluoren-9-ylidene)-4-methylaniline



Parameter	Value	Reference
Molecular Formula	C20H15N	[3]
Crystal System	Monoclinic	[3]
R.M.S. Deviation of Fluorene Unit	0.0334 Å	[1][3]
Dihedral Angle (Benzene Ring to Fluorene Unit)	71.1 (3)°	[3]
C=N Bond Distance	1.278 (2) Å	[3]
C-N-C Angle	120.76 (15)°	[3]
R-factor	0.042	[3]
Goodness-of-fit (S)	1.01	[3]

The planarity of the fluorene core and the significant dihedral angle between the fluorene and aniline rings are key structural features that influence the electronic and photophysical properties of these molecules.[1][3]

Relevance in Research and Drug Development

The **N-(9H-Fluoren-9-ylidene)aniline** core structure is a foundational component for a variety of more complex molecules.[1] Research has primarily focused on leveraging this structure for applications in materials science and exploring the biological activities of its derivatives.

- Materials Science: The combination of the conductive properties associated with polyaniline and the photophysical characteristics of polyfluorene makes this structural class a candidate for applications in organic light-emitting diodes (OLEDs), sensors, and electrochromic devices.[1]
- Medicinal Chemistry and Drug Development: Schiff bases derived from 9-fluorenone have demonstrated a range of biological activities, including antimicrobial and anticancer properties.[2][4] This makes the N-(9H-Fluoren-9-ylidene)aniline scaffold a point of interest for designing new therapeutic agents.





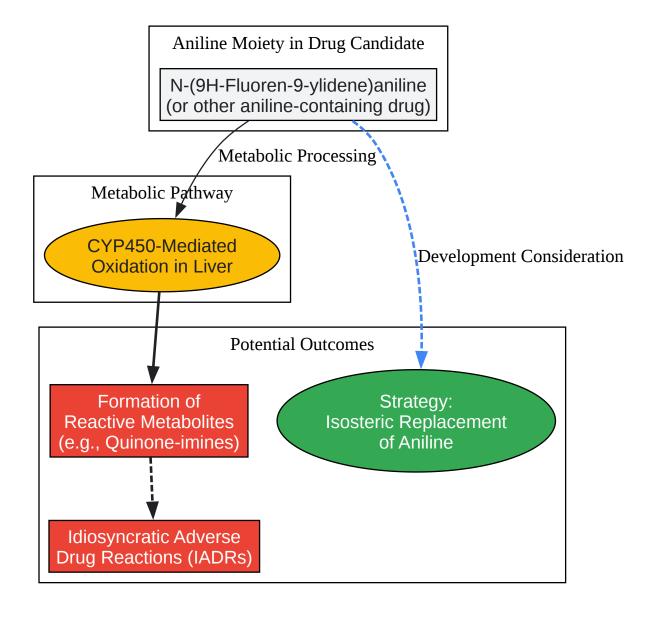


Considerations for Drug Development:

While the aniline moiety is a versatile building block in drug discovery, it is also a known "structural alert".[5] The aniline group is susceptible to metabolic processing by cytochrome P450 enzymes in the liver, which can lead to the formation of toxic reactive metabolites like quinone-imines.[5][6] This metabolic instability can cause idiosyncratic adverse drug reactions, posing a significant challenge in late-stage drug development.[5]

Consequently, a critical aspect of research for drug development professionals working with aniline-containing compounds is the potential need for isosteric replacement. This strategy involves substituting the aniline group with other chemical moieties to mitigate metabolic liabilities while preserving or enhancing the compound's desired pharmacological properties, such as bioavailability, solubility, and receptor selectivity.[5]





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Caption: Logical workflow of aniline metabolism in drug development.

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